molecular formula C6H6IN B1337970 4-Iodo-2-methylpyridine CAS No. 22282-65-1

4-Iodo-2-methylpyridine

Cat. No. B1337970
CAS RN: 22282-65-1
M. Wt: 219.02 g/mol
InChI Key: RZRJLVROVUWDKL-UHFFFAOYSA-N
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Description

4-Iodo-2-methylpyridine is a halogenated pyridine derivative, which is a class of compounds known for their diverse applications in chemistry, including pharmaceuticals, agrochemicals, and materials science. The presence of the iodine atom at the 4-position and a methyl group at the 2-position on the pyridine ring makes it a valuable intermediate for various chemical transformations and syntheses.

Synthesis Analysis

The synthesis of halogenated pyridines can be achieved through various methods. For instance, a related compound, 2-bromo-4-iodopyridine, is synthesized from 2-bromopyridine using a halogen dance reaction, which involves the exchange of halogen atoms under the influence of a base and elemental iodine . This method could potentially be adapted for the synthesis of 4-iodo-2-methylpyridine by starting with 2-methylpyridine and introducing the iodine at the 4-position. Additionally, the synthesis of iodinated bipyridines, which are structurally related to 4-iodo-2-methylpyridine, involves a Cu-catalyzed Finkelstein reaction, indicating that transition metal-catalyzed halogenation reactions are relevant for introducing iodine into pyridine derivatives .

Molecular Structure Analysis

The molecular structure of pyridine derivatives is characterized by the aromatic six-membered ring with a nitrogen atom. The crystal structure of 4-methylpyridine, a compound similar to 4-iodo-2-methylpyridine but without the iodine atom, has been studied using x-ray and neutron diffraction, revealing its crystalline properties and electron density distribution . The addition of an iodine atom would likely influence the electronic properties of the molecule due to the iodine's large size and polarizability.

Chemical Reactions Analysis

4-Iodo-2-methylpyridine can participate in various chemical reactions due to the presence of the reactive iodine atom. For example, iodopyridines can undergo coupling reactions, such as the Pd-catalyzed coupling used to install substituents on iodinated bipyridines . Additionally, iodopyridines can react with amino groups in proteins, as demonstrated by the reaction of methyl 5-iodopyridine-2-carboximidate with amino groups to introduce heavy atoms into proteins . These reactions highlight the reactivity of the iodine atom in facilitating the formation of new chemical bonds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-iodo-2-methylpyridine are influenced by the substituents on the pyridine ring. The iodine atom contributes to the molecule's polarizability and increases its molecular weight. The electronic properties of iodopyridines have been studied through electronic absorption, infrared, and Raman spectroscopy, providing insights into the charge-transfer interactions, as seen in the study of the reaction of iodine with 4-aminopyridine10. The presence of the methyl group at the 2-position is expected to have a smaller effect on the molecule's overall properties but may influence its steric and electronic characteristics.

Scientific Research Applications

  • Agrochemical and Pharmaceutical Industries

    • 4-Iodo-2-methylpyridine and its derivatives, such as trifluoromethylpyridine (TFMP), are used in the synthesis of active ingredients in agrochemicals and pharmaceuticals .
    • The unique physicochemical properties of these compounds, attributed to the presence of a fluorine atom and a pyridine moiety, make them effective in these applications .
    • For instance, TFMP derivatives are used in crop protection from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
    • In the pharmaceutical industry, five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
  • Material Science

    • While specific applications of 4-Iodo-2-methylpyridine in material science were not found, it’s worth noting that pyridine compounds are often used in the synthesis of materials due to their unique chemical properties .
  • Chemical Synthesis

    • 4-Iodo-2-methylpyridine is a useful reagent in organic synthesis .
    • It can be used in various chemical reactions, including coupling reactions and substitutions .
  • Chromatography

    • Although specific applications of 4-Iodo-2-methylpyridine in chromatography were not found, pyridine compounds are often used as solvents and mobile phase additives in chromatographic techniques .
  • Analytical Research

    • 4-Iodo-2-methylpyridine can be used as a standard or reference material in analytical research .
    • Its properties, such as its molecular weight and structure, can be used for comparison in various analytical techniques .
  • Life Science

    • While specific applications of 4-Iodo-2-methylpyridine in life science were not found, pyridine compounds are often used in biological research due to their unique chemical properties .
  • Synthesis of Human NAD±Dependent, 15-Hydroxyprostaglandin Dehydrogenase Inhibitors

    • 2-Iodopyridine, a related compound, is frequently used as a reagent in the production of human NAD±dependent, 15-hydroxyprostaglandin dehydrogenase inhibitors .
    • These inhibitors have potential therapeutic applications in various diseases, including inflammation and cancer .
  • Synthesis of Pyridine Alkaloids

    • 3-Iodopyridine, another related compound, is used in the synthesis of pyridine alkaloids .
    • These alkaloids, such as theonelladins C, niphatesine C, xestamine D, and theonelladins D, have various biological activities and potential therapeutic applications .
  • Production of 3-Phenylphenazopyridine

    • 3-Iodopyridine-2,6-diamine, a derivative of 3-iodopyridine, is an intermediary in the manufacture of 3-Phenylphenazopyridine .
    • 3-Phenylphenazopyridine is an impurity of Phenazopyridine, a medication used for the treatment of pain in the urinary tract .
  • Synthesis of Complex Organic Molecules

    • 4-Iodo-2-methylpyridine can be used as a building block in the synthesis of complex organic molecules . Its unique structure and reactivity make it a valuable tool in organic synthesis .
  • Development of New Drugs

    • 4-Iodo-2-methylpyridine and its derivatives could potentially be used in the development of new drugs . The iodine atom can be used as a handle for further functionalization, allowing for the creation of a wide variety of drug-like molecules .
  • Development of New Materials

    • 4-Iodo-2-methylpyridine could potentially be used in the development of new materials . Its unique properties could be exploited to create materials with novel properties .
  • Catalysis

    • 4-Iodo-2-methylpyridine could potentially be used as a ligand in catalysis . The pyridine ring can coordinate to a metal center, allowing for the development of new catalysts .
  • Development of New Dyes and Pigments

    • 4-Iodo-2-methylpyridine could potentially be used in the development of new dyes and pigments . The pyridine ring can participate in conjugation, allowing for the creation of molecules with interesting optical properties .
  • Development of New Polymers

    • 4-Iodo-2-methylpyridine could potentially be used in the development of new polymers . The pyridine ring can participate in polymerization reactions, allowing for the creation of polymers with novel properties .

Safety And Hazards

The compound has several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261 and P305+P351+P338 . It’s recommended to keep it in a dark place, under inert atmosphere, at 2–8 °C .

Future Directions

While specific future directions for 4-Iodo-2-methylpyridine are not detailed in the search results, it’s worth noting that pyridines are important structural motifs found in numerous bioactive molecules . The introduction of various functional groups to the pyridine scaffold can improve the biological activities and physical properties of pyridine analogs . Therefore, the development of new synthetic methods and applications for 4-Iodo-2-methylpyridine and other pyridines is a promising area of research.

properties

IUPAC Name

4-iodo-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6IN/c1-5-4-6(7)2-3-8-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZRJLVROVUWDKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80507042
Record name 4-Iodo-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80507042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-2-methylpyridine

CAS RN

22282-65-1
Record name 4-Iodo-2-methylpyridine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodo-2-methylpyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Iodo-2-methylpyridine
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Synthesis routes and methods

Procedure details

2-(((Tert-butyldimethylsilyl)oxy)methyl)-4-chloropyridine (600 mg, 2.33 mmol), dry sodium iodide (5 g) and freshly distilled acetyl chloride (0.7 mL, 9.78 mmol) in 6 mL of anhydrous acetonitrile were refluxed under nitrogen for 33 hours. Aqueous 10% K2CO3/5% NaHSO3 was added and the mixture extracted three times with chloroform. After drying (Na2SO4) and evaporation of the chloroform, flash chromatography (hexane/EtOAc 9:1) yielded 110 mg (22%) of 4-Iodo-2-methylpyridine as a white solid and 290 mg (45%) of (4-iodo-2-pyridyl)methylacetate as a white solid.
Name
2-(((Tert-butyldimethylsilyl)oxy)methyl)-4-chloropyridine
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
JT Brewster, SD Randall, J Kowalski, C Cruz… - Organic …, 2022 - ACS Publications
… (35,36,38,39) 5-Fluoro-4-iodo pyridine and 5-fluoro-4-iodo-2-methylpyridine gave products … NHP ester (1 equiv) and 5-fluoro-4-iodo-2-methylpyridine (3 equiv). Coupling with various 2-…
Number of citations: 4 pubs.acs.org
T SAKAMOTO, H ARAKIDA, K EDO… - Chemical and …, 1982 - jstage.jst.go.jp
The influence of triphenylphosphine, used as a ligand, on the palladium-catalyzed cross-coupling reaction of iodopyrimidines with olefins such as ethyl acrylate, acrylonitrile, and …
Number of citations: 19 www.jstage.jst.go.jp
坂本尚夫, 荒木田廣子, 江戸清人, 山中宏 - … and Pharmaceutical Bulletin, 1982 - jlc.jst.go.jp
The influence of triphenylphosphine, used as a ligand, on the palladium-catalyzed cross-coupling reaction of iodopyrimidines with olefins such as ethyl acrylate, acrylonitrile, and …
Number of citations: 3 jlc.jst.go.jp
AC Keuper, K Fengler, F Ostler… - Angewandte Chemie …, 2023 - Wiley Online Library
… cross-coupling reactions, were built in good yields and high enantioselectivities up to 88:12 er Finally, it should be noted that the reaction with pyridines such as 4-iodo-2methylpyridine …
Number of citations: 3 onlinelibrary.wiley.com
E Christiansen, C Urban, M Grundmann… - Journal of medicinal …, 2011 - ACS Publications
The free fatty acid receptor 1 (FFA1, also known as GPR40) enhances glucose-stimulated insulin secretion from pancreatic β-cells and is recognized as an interesting new target for …
Number of citations: 85 pubs.acs.org

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